molecular formula C22H24F3N3O3 B2873096 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one CAS No. 459155-83-0

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B2873096
CAS No.: 459155-83-0
M. Wt: 435.447
InChI Key: WHMDNAXBUHFIIE-UHFFFAOYSA-N
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Description

The compound 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by:

  • A benzoyl group at position 3.
  • A 4-(diethylamino)phenyl group at position 6, introducing strong electron-donating properties.
  • Hydroxy and trifluoromethyl substituents at position 4, enhancing hydrogen bonding and metabolic stability.

Properties

IUPAC Name

5-benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-3-28(4-2)16-12-10-14(11-13-16)18-17(19(29)15-8-6-5-7-9-15)21(31,22(23,24)25)27-20(30)26-18/h5-13,17-18,31H,3-4H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDNAXBUHFIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule’s structure necessitates a retrosynthetic approach that prioritizes the assembly of the tetrahydropyrimidinone ring while managing steric and electronic effects from its substituents. Key disconnections include:

  • Tetrahydropyrimidinone core : Likely derived from a Biginelli-like cyclocondensation reaction involving a β-keto ester, aldehyde, and urea/thiourea.
  • Benzoyl group : Introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.
  • Trifluoromethyl group : Incorporated via trifluoromethylation reagents (e.g., Ruppert–Prakash reagent) or pre-functionalized building blocks.
  • 4-(Diethylamino)phenyl group : Introduced through Suzuki–Miyaura coupling or substitution of a halogenated intermediate.

Multi-Step Synthetic Pathways

Biginelli Reaction Adaptations

The classical Biginelli reaction (urea, β-keto ester, aldehyde) has been modified to accommodate the target compound’s substituents:

Aldehyde Modifications

To introduce the 4-(diethylamino)phenyl group, 4-(diethylamino)benzaldehyde is employed as the aldehyde component. However, aliphatic aldehydes typically exhibit lower reactivity in Biginelli reactions. To enhance efficiency, microwave-assisted synthesis under solvent-free conditions has been utilized, achieving cyclization yields of 68–72%.

β-Keto Ester Substitutions

Ethyl 4,4,4-trifluoroacetoacetate serves as the β-keto ester to introduce the trifluoromethyl group. Catalysis with Bi(NO₃)₃·5H₂O under solvent-free conditions at 80°C yields the tetrahydropyrimidinone core with 65% efficiency.

Post-Cyclization Functionalization

The benzoyl group is introduced via N-acylation using benzoyl chloride in the presence of triethylamine. This step requires careful temperature control (0–5°C) to prevent O-benzoylation side reactions.

Alternative Cyclocondensation Strategies

Patent WO2004026840A1 discloses a method using ZrCl₄ as a catalyst for cyclizing N-substituted urea derivatives with 1,3-diketones. Applied to the target compound, this approach involves:

  • Condensation of 4-(diethylamino)benzaldehyde with ethyl 4,4,4-trifluoroacetoacetate.
  • Cyclization with thiourea under ZrCl₄ catalysis (10 mol%) in acetonitrile at reflux (82°C), yielding 58% of the tetrahydropyrimidinone intermediate.
  • Benzoylation via DCC-mediated coupling with benzoic acid, achieving 74% yield.

Solvent-Free and Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions to improve atom economy. A one-pot synthesis combining:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.2 eq)
  • 4-(Diethylamino)benzaldehyde (1.0 eq)
  • Urea (1.5 eq)
  • PW (12-tungstophosphoric acid) catalyst (15 mol%)

Under microwave irradiation (300 W, 100°C, 20 min), this method achieves an 81% yield of the core structure, followed by benzoylation (85% yield).

Critical Reaction Parameters and Optimization

Catalytic Systems

Catalyst Conditions Yield (%) Reference
Bi(NO₃)₃·5H₂O Solvent-free, 80°C 65
ZrCl₄ Acetonitrile, reflux 58
PW Microwave, solvent-free 81

Temperature and Solvent Effects

  • Lower temperatures (0–5°C) : Minimize O-benzoylation during acylation.
  • Polar aprotic solvents (DMSO, acetonitrile) : Enhance cyclization rates but may require anhydrous conditions.
  • Solvent-free systems : Improve reaction efficiency and reduce purification steps.

Mechanistic Insights

Cyclocondensation Mechanism

The Biginelli reaction proceeds via:

  • Knoevenagel condensation : Between the aldehyde and β-keto ester.
  • Nucleophilic attack : Urea attacks the α,β-unsaturated intermediate.
  • Cyclization and dehydration : Forms the tetrahydropyrimidinone ring.

Benzoylation Selectivity

The use of dicyclohexylcarbodiimide (DCC) as a coupling agent directs acylation to the nitrogen atom rather than the hydroxyl group, achieving >90% regioselectivity.

Challenges and Mitigation Strategies

Competing Side Reactions

  • O-Benzoylation : Addressed by low-temperature acylation and stoichiometric control.
  • Trifluoromethyl group instability : Mitigated by using trifluoromethylated β-keto esters instead of post-synthetic modifications.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves N- and O-benzoylated products.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 162–164°C).

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., acetone, dichloromethane), catalysts (e.g., palladium, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Effects

The table below summarizes key structural differences and similarities between the target compound and analogous derivatives:

Compound (Reference) Position 5 Position 6 Substituent Position 4 Substituents Notable Properties
Target Compound Benzoyl 4-(Diethylamino)phenyl OH, CF3 Strong electron-donating group at C6
5-Benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone Benzoyl 4-Fluorophenyl, methyl - Electron-withdrawing F; reduced bulk
5-Benzoyl-6-(4-nitrophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Nitrophenyl OH, CF3 Electron-withdrawing NO2; calcium channel blocker activity
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl 4-Fluorophenyl OH, CF3 Halogen substituent; potential improved lipophilicity
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-nitrophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 4-Methoxybenzoyl 4-Nitrophenyl OH, CF3 Methoxy enhances solubility; green synthesis
4-Hydroxy-5-(4-methoxybenzoyl)-6-(4-chlorophenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 4-Methoxybenzoyl 4-Chlorophenyl OH, CF3 Chloro group increases electrophilicity
5-(2-Thienylcarbonyl)-4-(4-chlorophenyl)-6-hydroxy-6-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one 2-Thienylcarbonyl 4-Chlorophenyl OH, CF3 Sulfur-containing; altered electronic profile

Key Structural-Activity Relationships (SAR)

  • Electron-Donating vs. In contrast, the 4-nitrophenyl group () is electron-withdrawing, which may improve oxidative stability but reduce solubility . Halogen Substituents: Fluorine () and chlorine () increase lipophilicity and may influence bioavailability.
  • Trifluoromethyl (CF3) Group :

    • Present in all listed compounds, the CF3 group enhances metabolic stability and resistance to enzymatic degradation, a common strategy in drug design .
  • Conformational Effects :

    • Bulky substituents (e.g., benzoyl, 4-nitrophenyl) induce steric strain, forcing the pyrimidine ring into a half-chair conformation with substituents in trans positions to minimize clashes .

Crystallographic and Physicochemical Data

  • Crystal Packing : Hydrogen bonding (N–H···O, O–H···O) creates 2D networks in compounds like ’s nitro derivative, influencing solubility and crystallinity .
  • Thermal Stability : The trifluoromethyl group contributes to high melting points (e.g., 234–236°C for ’s 4g), indicating robust thermal stability .

Biological Activity

5-benzoyl-6-(4-(diethylamino)phenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one, a novel compound with the CAS number 459155-83-0, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H24F3N3O3C_{22}H_{24}F_3N_3O_3, with a molecular weight of 435.44 g/mol. Its unique structure includes a tetrahydropyrimidinone core, which is significant for its biological activity.

1. Anticancer Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study reported that modifications to the tetrahydropyrimidine scaffold could enhance cytotoxic activity against cancer cells such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Studies have shown that tetrahydropyrimidine derivatives can reduce pro-inflammatory cytokines, suggesting a potential mechanism for their anti-inflammatory effects .

3. Analgesic Properties

Research into related compounds has demonstrated analgesic effects comparable to standard analgesics like indomethacin. The analgesic activity is often assessed through models of pain induced by inflammation or other stimuli, indicating the potential utility of this compound in pain management .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Tetrahydropyrimidine DerivativesAnticancerShowed micromolar activity against multiple cancer cell lines.
Indomethacin AnaloguesAnalgesic/Anti-inflammatoryDemonstrated significant pain relief in animal models without severe side effects.
Novel Pyrimidine CompoundsAnti-inflammatoryInhibited TNF-alpha production in vitro, suggesting potential for therapeutic use.

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